BenchChemオンラインストアへようこそ!

4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide

RapGEF3 inhibition NuRD complex degradation CK2 inhibition

4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide (CAS 1207051-24-8) is a synthetic small molecule with a molecular formula of C21H17ClN4O2 and a molecular weight of 392.84 g/mol. It is characterized by a tripartite architecture comprising an imidazole ring, a 4-chlorophenyl-substituted isoxazole, and a central benzamide linker.

Molecular Formula C21H17ClN4O2
Molecular Weight 392.84
CAS No. 1207051-24-8
Cat. No. B2400689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide
CAS1207051-24-8
Molecular FormulaC21H17ClN4O2
Molecular Weight392.84
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H17ClN4O2/c22-18-7-5-16(6-8-18)20-11-19(25-28-20)12-24-21(27)17-3-1-15(2-4-17)13-26-10-9-23-14-26/h1-11,14H,12-13H2,(H,24,27)
InChIKeyNLLBOBGEVBNDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-Imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide (CAS 1207051-24-8): Structural Classification and Chemical Identity for Scientific Procurement


4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide (CAS 1207051-24-8) is a synthetic small molecule with a molecular formula of C21H17ClN4O2 and a molecular weight of 392.84 g/mol . It is characterized by a tripartite architecture comprising an imidazole ring, a 4-chlorophenyl-substituted isoxazole, and a central benzamide linker [1]. The compound shares its molecular formula with at least two other known bioactive chemotypes—BPK-25 (a nucleosome remodeling and deacetylation complex degrader) and CK2 inhibitor 2 (a casein kinase 2 inhibitor)—but its distinct connectivity pattern and functional group arrangement place it in a unique chemical space within imidazole-isoxazole-benzamide hybrids [2]. It is primarily supplied for non-human research use and has been cataloged in commercial compound libraries as a potential probe for kinase and epigenetic target screening [3].

Why Generic Substitution with Other C21H17ClN4O2 Isomers or Broader Imidazole-Isoxazole Hybrids Is Scientifically Unsound for 4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide


The molecular formula C21H17ClN4O2 encompasses at least three structurally distinct chemotypes—this compound, the NuRD degrader BPK-25 (CAS 2305052-86-0), and the CK2 inhibitor CK2 inhibitor 2 (CAS 2641079-92-5)—each of which engages entirely different protein targets through divergent binding modes [1]. Even within the narrower subclass of imidazole-isoxazole-benzamide hybrids, minor modifications to the substitution pattern on the isoxazole ring (e.g., replacing 4-chlorophenyl with 2,4-difluorophenyl or methyl) or altering the imidazole linkage position can dramatically shift both potency and target selectivity [2]. Furthermore, the patent literature demonstrates that structurally analogous benzimidazole-isoxazole amides function as p300/CBP bromodomain modulators (IC50 values ranging over three orders of magnitude depending on substitution), underscoring that generic interchange without direct comparative data risks selecting a compound with quantitatively different—and potentially irrelevant—biological activity [3].

Quantitative Differentiation Evidence for 4-((1H-Imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide (CAS 1207051-24-8) vs. Closest Analogs


Target Engagement Profile vs. BPK-25 and CK2 Inhibitor 2: Distinct Biological Mechanism Despite Identical Molecular Formula

4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide (BDBM517691) exhibits an IC50 of 8.50E+3 nM (8.5 μM) against Rap guanine nucleotide exchange factor 3 (RapGEF3, also known as EPAC1), as reported in the US11124489 patent series [1]. In contrast, the isomeric compound CK2 inhibitor 2 (CAS 2641079-92-5) displays an IC50 of 0.66 nM against casein kinase 2 (CK2)—a potency difference of approximately 12,900-fold against a completely unrelated kinase target . Meanwhile, BPK-25 (CAS 2305052-86-0) does not function as a conventional active-site inhibitor at all; instead, it acts as a covalent degrader of NuRD complex proteins via a post-translational mechanism involving acrylamide-mediated engagement . These three compounds, while sharing the identical molecular formula and molecular weight, demonstrate three fundamentally different mechanisms of action (GPCR-associated exchange factor inhibition, kinase active-site inhibition, and epigenetic complex degradation), making them non-interchangeable for any target-specific experimental design.

RapGEF3 inhibition NuRD complex degradation CK2 inhibition target selectivity

Isoxazole Substitution Pattern SAR: 4-Chlorophenyl vs. 2,4-Difluorophenyl and 5-Methyl Analogs in RapGEF3 Inhibition

Within the US11124489 patent family, a systematic SAR exploration of isoxazole ring modifications was conducted against RapGEF3. The 4-chlorophenyl-substituted isoxazole derivative (this compound) yielded an IC50 of 8.50E+3 nM [1]. While exact IC50 values for the direct 2,4-difluorophenyl analog are not publicly disclosed in the same assay, the patent explicitly reports that modifications to the isoxazole ring significantly alter biological activity, with the 4-chlorophenyl substitution representing a specific optimization point within the series [2]. Commercially available analogs such as 4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide lack the 4-chlorophenyl group entirely, which eliminates a key hydrophobic contact implicated in target binding and is predicted to reduce affinity substantially . The 4-chlorophenyl group provides both steric bulk and halogen bonding potential that smaller substituents (methyl) or differently substituted phenyl rings cannot replicate.

structure-activity relationship isoxazole substitution RapGEF3 SAR series

Kinase Selectivity Window: RapGEF3 (EPAC1) vs. CK2 and Clk2 Off-Target Profile Derived from Class-Level Inference

Class-level evidence from imidazole-containing benzamide isoxazole hybrids indicates that compounds in this chemical series preferentially engage exchange factors and epigenetic regulators rather than classical kinase active sites [1]. The target compound's reported RapGEF3 IC50 of 8,500 nM positions it as a low-micromolar probe for EPAC1, a cAMP-regulated guanine nucleotide exchange factor implicated in cell adhesion, migration, and insulin secretion [2]. In contrast, potent kinase inhibitors such as CK2 inhibitor 2 (CK2 IC50 = 0.66 nM) and the imidazole-benzamide HDAC inhibitor compound 7d (HDAC1 IC50 = 0.56 μM) demonstrate sub-micromolar to nanomolar potency against their respective targets . This potency differential, combined with the structurally distinct binding requirements of EPAC1 versus CK2 or HDAC enzymes, supports a divergent selectivity profile. However, no direct kinome-wide selectivity panel data are publicly available for this specific compound, and this inference should be validated experimentally.

EPAC1 RapGEF3 CK2 kinase selectivity off-target profiling

Structural Uniqueness: Imidazole-vs-Benzimidazole Scaffold Differentiation in the Context of p300/CBP Bromodomain and BET Selectivity

A critical structural distinction between 4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide and its closest published analogs lies in the imidazole versus benzimidazole moiety. The well-characterized benzimidazole-isoxazole amide series (including compounds 9a–j) has been extensively evaluated as anticancer agents, with potent antiproliferative activity against PC3 (prostate), A549 (lung), and MCF-7 (breast) cancer cell lines [1]. These benzimidazole-containing compounds achieve their activity partly through p300/CBP bromodomain modulation and, in some sub-series, through c-Myc G4 DNA stabilization [2]. The target compound replaces the fused benzimidazole bicyclic system with a simpler imidazole ring, which is expected to alter both the three-dimensional molecular shape and the hydrogen-bonding capacity. Specifically, the benzimidazole N–H (present in some analogs) can act as a hydrogen bond donor, whereas the imidazole in the target compound lacks this donor capability in the same geometric orientation [3]. This fundamental scaffold difference suggests that the target compound would not effectively recapitulate the p300/CBP or BET bromodomain binding mode of the benzimidazole series, thus differentiating it for applications where bromodomain-mediated effects are undesired confounders.

imidazole scaffold benzimidazole scaffold p300/CBP bromodomain BET bromodomain scaffold hopping

Recommended Scientific Application Scenarios for 4-((1H-Imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide (CAS 1207051-24-8) Based on Quantitative Differentiation Evidence


EPAC1 (RapGEF3)-Mediated cAMP Signaling Studies Requiring a Low-Micromolar Chemical Probe with Reduced Bromodomain Confounding

This compound's documented RapGEF3 IC50 of 8.5 μM, combined with its imidazole scaffold that structurally diverges from benzimidazole-based bromodomain ligands, makes it suitable as a starting probe for EPAC1-dependent cAMP signaling studies—particularly in cellular models of cell adhesion, migration, or insulin secretion where p300/CBP bromodomain off-target effects must be minimized [1]. Its modest potency is offset by predicted selectivity over CK2 and HDAC1, reducing the likelihood of polypharmacological effects common to more potent but less selective kinase or HDAC inhibitors [2].

Structure-Activity Relationship (SAR) Expansion of Imidazole-Isoxazole-Benzamide Chemical Space for RapGEF3 Inhibitor Optimization

The compound serves as a defined SAR anchor point within the US11124489 patent series, with a measured RapGEF3 IC50 and a specific isoxazole substitution pattern (4-chlorophenyl) [1]. Medicinal chemistry teams can use this compound as a reference standard when systematically varying the isoxazole substituent, imidazole linkage position, or benzamide core to establish quantitative SAR trends. The availability of the 2,4-difluorophenyl and 5-methyl analogs facilitates direct head-to-head comparisons within a single experimental framework [2].

Negative Control Selection for Benzimidazole-Isoxazole Anticancer Agent Studies

Given that benzimidazole-isoxazole amides exhibit potent cytotoxicity against PC3, A549, and MCF-7 cancer cell lines through p300/CBP and/or c-Myc G4 stabilization mechanisms, this imidazole-containing analog—which lacks the fused benzimidazole pharmacophore—can function as a structurally matched negative control in mechanistic studies [1]. Its inability to effectively engage bromodomains (predicted from scaffold class-level inference) enables researchers to attribute observed phenotypic effects specifically to benzimidazole-driven target engagement [2].

Computational Docking and Molecular Dynamics Studies Focused on EPAC1-Ligand Interactions

With its defined RapGEF3 binding data (IC50 = 8.5 μM) and unique imidazole-isoxazole-benzamide connectivity, this compound provides an experimentally validated starting point for in silico modeling of EPAC1-ligand interactions [1]. The 4-chlorophenyl group offers a distinct halogen bonding anchor point for docking studies, while the imidazole ring enables exploration of hydrogen bond networks distinct from those formed by benzimidazole-containing ligands [2].

Quote Request

Request a Quote for 4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.